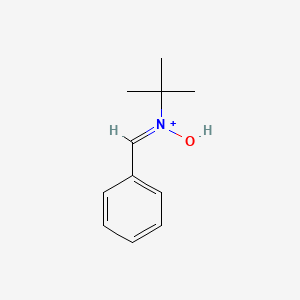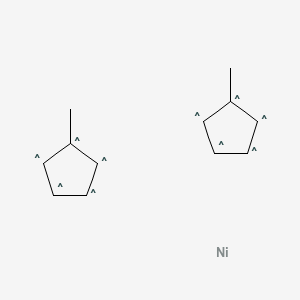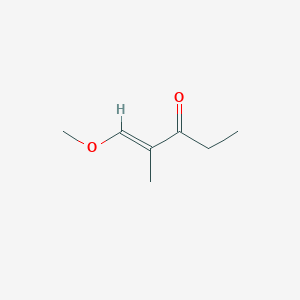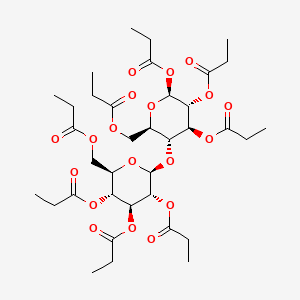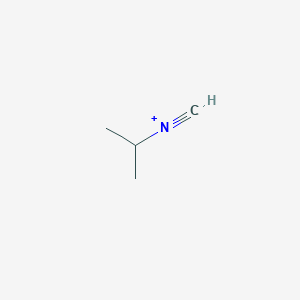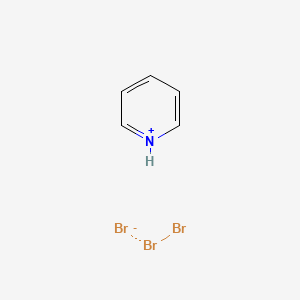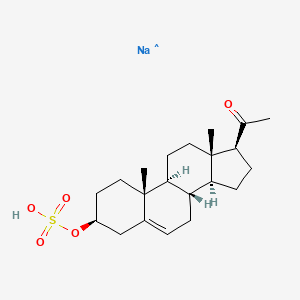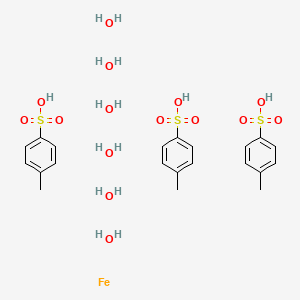
Iron(III) p-toluenesulfonate hexahydrate, technical grade
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(III) p-toluenesulfonate hexahydrate, technical grade, is a chemical compound with the formula (CH₃C₆H₄SO₃)₃Fe·6H₂O. It is a coordination complex where iron is in the +3 oxidation state, coordinated to three p-toluenesulfonate anions and six water molecules. This compound is known for its use as an oxidizing agent and catalyst in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron(III) p-toluenesulfonate hexahydrate can be synthesized by reacting iron(III) chloride with p-toluenesulfonic acid in the presence of water. The reaction typically involves dissolving iron(III) chloride in water, followed by the addition of p-toluenesulfonic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of iron(III) p-toluenesulfonate hexahydrate.
Industrial Production Methods
In industrial settings, the production of iron(III) p-toluenesulfonate hexahydrate follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The resulting compound is then purified and dried to obtain the technical grade material.
Analyse Chemischer Reaktionen
Types of Reactions
Iron(III) p-toluenesulfonate hexahydrate primarily undergoes oxidation reactions due to the presence of iron in the +3 oxidation state. It can also participate in substitution reactions where the p-toluenesulfonate anions are replaced by other ligands.
Common Reagents and Conditions
Oxidation Reactions: Iron(III) p-toluenesulfonate hexahydrate is commonly used as an oxidizing agent in the synthesis of conducting polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT). The reaction typically involves the use of an organic solvent like isopropyl alcohol or methanol.
Substitution Reactions: In substitution reactions, the compound can react with various ligands under controlled conditions to form new coordination complexes.
Major Products Formed
Oxidation Reactions: The major products formed in oxidation reactions include conducting polymers like PEDOT, which are used in electronic applications.
Substitution Reactions: The products of substitution reactions depend on the ligands used and can include a variety of iron coordination complexes.
Wissenschaftliche Forschungsanwendungen
Iron(III) p-toluenesulfonate hexahydrate has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in the synthesis of conducting polymers and other organic compounds.
Biology: The compound is used in the preparation of iron complexes that can be studied for their biological activity.
Medicine: Research into iron complexes for potential therapeutic applications often involves iron(III) p-toluenesulfonate hexahydrate.
Industry: The compound is used in the production of solid-state capacitors and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of iron(III) p-toluenesulfonate hexahydrate involves its ability to act as an oxidizing agent. The iron(III) ion can accept electrons from other molecules, facilitating oxidation reactions. The p-toluenesulfonate anions and water molecules in the complex help stabilize the iron(III) ion and enhance its reactivity. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Iron(III) trifluoromethanesulfonate
- Iron(III) perchlorate hydrate
- Ammonium iron(II) sulfate hexahydrate
Uniqueness
Iron(III) p-toluenesulfonate hexahydrate is unique due to its specific combination of p-toluenesulfonate anions and water molecules, which provide distinct reactivity and stability compared to other iron(III) salts. Its ability to act as an effective oxidizing agent in the synthesis of conducting polymers sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C21H36FeO15S3 |
|---|---|
Molekulargewicht |
680.5 g/mol |
IUPAC-Name |
iron;4-methylbenzenesulfonic acid;hexahydrate |
InChI |
InChI=1S/3C7H8O3S.Fe.6H2O/c3*1-6-2-4-7(5-3-6)11(8,9)10;;;;;;;/h3*2-5H,1H3,(H,8,9,10);;6*1H2 |
InChI-Schlüssel |
XPFWAQOANCMPNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.O.O.O.O.O.O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride](/img/structure/B12060651.png)

